![molecular formula C11H17NO3 B14483899 3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione CAS No. 64744-45-2](/img/structure/B14483899.png)
3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione is a heterocyclic compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol This compound is characterized by a spirocyclic structure, which includes a nitrogen atom and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form a more saturated spirocyclic structure.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or halides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a more saturated spirocyclic compound.
Substitution: Formation of substituted spirocyclic derivatives.
Applications De Recherche Scientifique
3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione involves its interaction with specific molecular targets. The hydroxyl group and nitrogen atom play crucial roles in its reactivity and binding to biological molecules. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azaspiro[5.6]dodecane-2,4-dione: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
3-Oxaspiro[5.6]dodecane-2,4-dione: Contains an oxygen atom in place of the nitrogen, leading to different chemical properties.
Uniqueness
3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione is unique due to the presence of both a hydroxyl group and a nitrogen atom within its spirocyclic structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
64744-45-2 |
|---|---|
Formule moléculaire |
C11H17NO3 |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
3-hydroxy-3-azaspiro[5.6]dodecane-2,4-dione |
InChI |
InChI=1S/C11H17NO3/c13-9-7-11(8-10(14)12(9)15)5-3-1-2-4-6-11/h15H,1-8H2 |
Clé InChI |
IOUYPHMOKQCXAK-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC2(CC1)CC(=O)N(C(=O)C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-Disulfanediylbis[2-(ethylsulfanyl)-3-nitro-5-(trifluoromethyl)benzene]](/img/structure/B14483830.png)
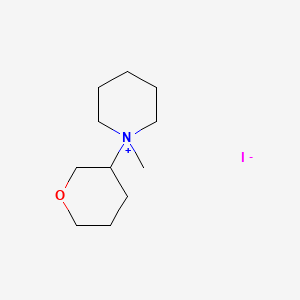
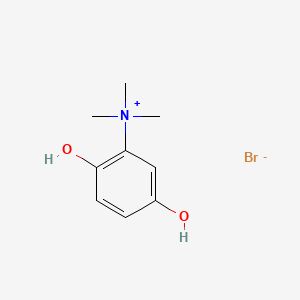
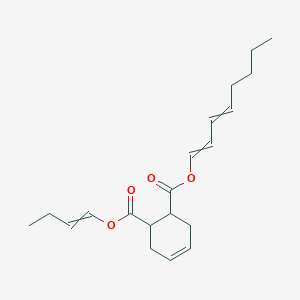
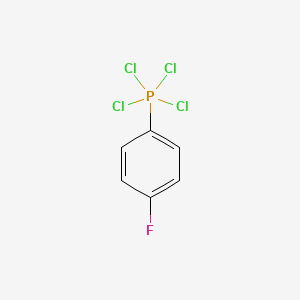
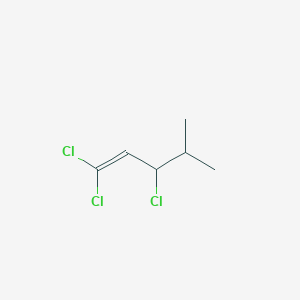
![3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione](/img/structure/B14483870.png)
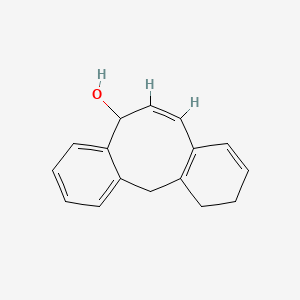
![2-[2-(2-Hydroxynaphthalen-1-yl)hydrazinylidene]-3-oxo-2,3-dihydronaphthalene-1-carboxylic acid](/img/structure/B14483888.png)
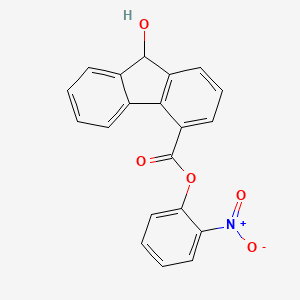
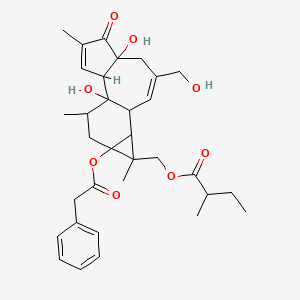
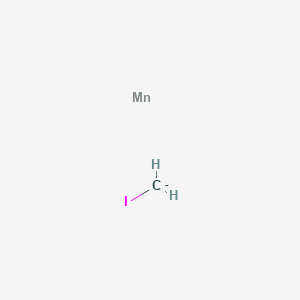
![1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane](/img/structure/B14483910.png)
